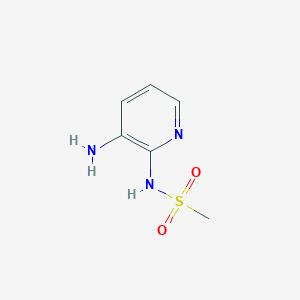

N-(3-aminopyridin-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-aminopyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It’s used for research purposes .

Molecular Structure Analysis

The linear formula of “this compound” is C6H9N3O2S .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.22 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Regioselective N-mesylating Reagent

N-(3-aminopyridin-2-yl)methanesulfonamide serves as a precursor or component in selective mesylation processes. Such processes are crucial for differentiating amino groups in molecules, which is a key step in the synthesis of complex molecules. For instance, 1H-Benzotriazol-1-yl methanesulfonate has demonstrated effectiveness in selectively mesylating primary amino groups over secondary amino groups, showcasing the specificity achievable with such reagents (Sun Young Kim et al., 1999).

Catalytic Asymmetric Synthesis

The compound finds application in catalytic asymmetric synthesis, acting as a ligand or a part of ligand systems to facilitate enantioselective chemical reactions. A specific example includes its use in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, which is fundamental in creating chiral molecules for pharmaceuticals and agrochemicals (P. Wipf & Xiaodong Wang, 2002).

Antitumor Agents

Derivatives of this compound have been explored for their antitumor properties. Research into sulfonanilide variants has identified structural features necessary for antileukemic activity, highlighting the compound's potential as a scaffold for designing new anticancer agents (B. F. Cain et al., 1975).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, structurally related to this compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzyme plays a crucial role in protein synthesis and cell cycle regulation, making such inhibitors valuable for studying biological processes and potential therapeutic applications (Min Huang et al., 2006).

Structural Studies and Molecular Interactions

Research into the molecular structure and interactions of related compounds provides insights into the binding mechanisms and stability of this compound derivatives. These studies are essential for understanding the physicochemical properties of the compound and its interactions with biological molecules, contributing to the design of more effective and specific reagents or therapeutic agents (H. Negita et al., 1979).

Propiedades

IUPAC Name |

N-(3-aminopyridin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXXNQNVGDDSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)